N-(3-pyridinyl)undecanamide
Description
N-(3-Pyridinyl)undecanamide is an undecanamide derivative featuring a pyridinyl substituent at the 3-position. The undecanamide chain (11-carbon alkyl group) and pyridinyl moiety likely contribute to its electronic and steric properties, influencing photoluminescence efficiency and polymer solubility. Similar compounds, such as N-(5-iodoquinolin-8-yl)undecanamide, demonstrate that alkyl chain length and substituent type critically modulate optical performance in luminescent materials .
Properties
Molecular Formula |
C16H26N2O |
|---|---|
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N-pyridin-3-ylundecanamide |
InChI |
InChI=1S/C16H26N2O/c1-2-3-4-5-6-7-8-9-12-16(19)18-15-11-10-13-17-14-15/h10-11,13-14H,2-9,12H2,1H3,(H,18,19) |
InChI Key |
VJEYRDQHPUNPQE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)NC1=CN=CC=C1 |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of N-(3-pyridinyl)undecanamide and structurally or functionally related compounds, highlighting key differences in molecular structure, properties, and applications.
Structural and Functional Comparisons
Key Findings
Alkyl Chain Length: Longer alkyl chains (e.g., C11 in undecanamide derivatives) improve luminescence quantum yields in organoboron polymers by reducing aggregation-induced quenching . For example, N-(5-iodoquinolin-8-yl)undecanamide (ΦF = 0.65) outperforms N-(quinolin-8-yl)acetamide (ΦF = 0.53) due to its extended hydrophobic chain . Shorter chains (e.g., acetamide derivatives) may limit steric bulk, increasing intermolecular interactions and reducing efficiency.
Substituent Effects: Electron-withdrawing groups (e.g., iodine in N-(5-iodoquinolin-8-yl)undecanamide) enhance ligand rigidity and electron delocalization, boosting luminescence . Hydroxyl or bromine substituents (e.g., in N-(2-hydroxypyridin-3-yl)acetamide or N-(2-bromopyridin-3-yl)pivalamide) alter solubility and reactivity, making them suitable for divergent synthetic pathways .
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